![molecular formula C18H13N5O2S2 B2419840 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 827014-29-9](/img/structure/B2419840.png)
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide” is a chemical compound with the molecular formula C15H15N5O2S2 . It is a complex organic compound that contains several heterocyclic rings, including an oxadiazole and a thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an electrophile, N-(1,3-thiazol-2-yl)-2-bromoacetamide, was synthesized by the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide in an aqueous medium . A series of carboxylic acids were then converted into a 1,3,4-oxadiazole heterocyclic core through a series of three steps .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. For instance, the yield and melting point of the compound can be determined experimentally . The compound’s reactivity can be studied by observing its behavior in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 361.4 g/mol . Other properties such as its exact mass, monoisotopic mass, topological polar surface area, and complexity can also be computed .Applications De Recherche Scientifique
Antimicrobial and Hemolytic Agents
A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized to evaluate their potential as antimicrobial and hemolytic agents. These compounds, through systematic synthesis and characterization, demonstrated variable activity against selected microbial species, highlighting their potential in antimicrobial applications. Notably, one compound stood out for its significant activity against a panel of microbes, suggesting its potential for further biological screening and application trials. This series also showed a generally low toxicity profile, emphasizing their suitability for further pharmacological investigation (Rehman et al., 2016).
Antitubercular Agents
The discovery of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles introduced a new class of antituberculosis agents. These compounds showcased exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without activity against other bacteria or fungi tested. The selectivity and low toxicity of these compounds in various in vitro settings underline their potential as focused antitubercular agents. Their efficacy against nonreplicating M. tuberculosis further supports their potential in addressing both active and latent tuberculosis (Karabanovich et al., 2016).
Alkaline Phosphatase Inhibitors
Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as inhibitors of alkaline phosphatase (ALP), a significant enzyme related to various physiological and pathological processes. These compounds, particularly one identified as a potent inhibitor, showed promising ALP inhibitory activity with significant potential implications in medical research and therapeutic applications. Molecular docking studies confirmed the binding affinity of these compounds against ALP, providing a foundation for further exploration and optimization of ALP inhibitors (Iqbal et al., 2019).
Glutaminase Inhibitors
The search for potent glutaminase inhibitors led to the evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. This research focused on identifying compounds with improved drug-like properties over BPTES, a known allosteric inhibitor of kidney-type glutaminase (GLS). The study highlighted several analogs that retained the potency of BPTES while offering better solubility and pharmacological profiles. These inhibitors showed potential in inhibiting the growth of cancer cells, indicating their relevance in cancer research and therapy (Shukla et al., 2012).
Orientations Futures
The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. This could involve studying its reactivity in different chemical reactions, exploring its potential biological activities, and investigating its mechanism of action .
Propriétés
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-14(19-17-20-16(27-23-17)13-9-5-2-6-10-13)11-26-18-22-21-15(25-18)12-7-3-1-4-8-12/h1-10H,11H2,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDCIMHYUFNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
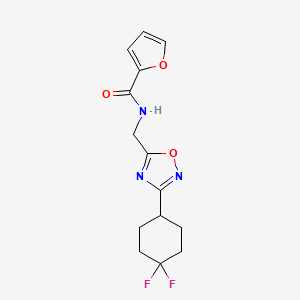
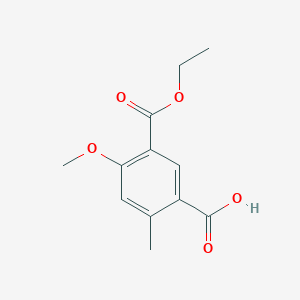
![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)
![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)
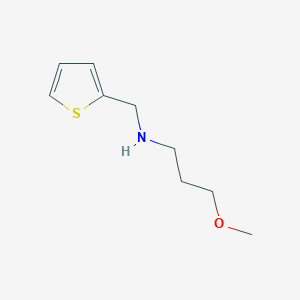
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)
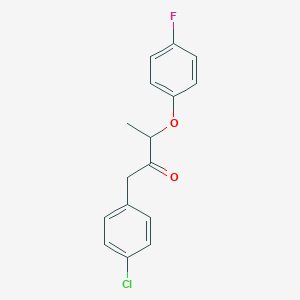
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)
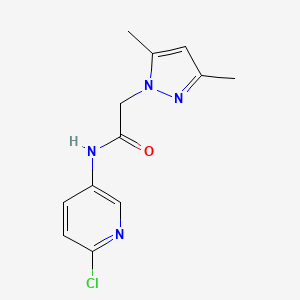
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)
